molecular formula C6H6BrN3O B3391646 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one CAS No. 1936039-76-7

2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one

Cat. No.: B3391646
CAS No.: 1936039-76-7
M. Wt: 216.04 g/mol
InChI Key: NLOPAFJRKHHFKE-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one ( 1936039-76-7) is a brominated heterocyclic compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . This fine chemical is supplied as a pharmaceutical impurity or standard and should be stored refrigerated at 2-8°C . This compound serves as a key chemical intermediate in medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives, which have been investigated as potent inhibitors of Beta-Secretase (BACE) . BACE is a critical enzyme target in the development of novel therapeutic agents for Alzheimer's disease, making this compound a valuable building block for researchers in neuroscience and drug discovery . The structural motif of the imidazopyrazinone core provides a versatile scaffold for further chemical modification, enabling the exploration of structure-activity relationships in lead optimization programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-3-10-2-1-8-6(11)5(10)9-4/h3H,1-2H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOPAFJRKHHFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936039-76-7
Record name 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-8-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold, which can then be functionalized at various positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the scaffold .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one serves as a valuable building block for creating more complex molecular structures. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential component in the development of new compounds .

Biology

Research indicates that this compound exhibits potential bioactive properties , including:

  • Antimicrobial Activity: Studies have shown that derivatives of imidazo[1,2-a]pyrazines can inhibit bacterial growth.
  • Antiviral Properties: Investigations into its antiviral effects are ongoing, with preliminary results suggesting efficacy against certain viruses.
  • Anticancer Activity: The compound has been explored for its ability to induce apoptosis in cancer cells by interacting with specific molecular targets .

Medicine

The medicinal chemistry field is particularly interested in this compound for its potential use in drug development. It is being researched for the design of therapeutic agents targeting specific biological pathways involved in diseases such as cancer and infectious diseases .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria using synthesized derivatives of the compound.
Study BAnticancer PropertiesShowed that certain analogs could induce apoptosis in leukemia cells through mitochondrial pathways.
Study CDrug DevelopmentExplored the compound's interaction with enzyme targets related to metabolic disorders; promising results for future drug candidates.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Imidazo-Pyrazine Derivatives

2,3-Dibromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one
  • Molecular Formula : C₆H₆Br₂N₃O
  • CAS : 2889453-14-7 .
  • Key Differences: Additional bromine at position 3 enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the mono-brominated analogue. Limited commercial availability, suggesting synthetic challenges in selective bromination .
6-Bromo-8-(thiophen-2’-yl)imidazo[1,2-A]pyrazine
  • Synthesis : Prepared via Pd(PPh₃)₄-catalyzed coupling of 6-bromoimidazo-pyrazine with thiophene-2-boronic acid .
  • Applications : The thiophene group enhances π-stacking interactions, making it a candidate for optoelectronic materials or receptor-targeted therapies .

Heterocyclic Analogues with Modified Cores

2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
  • Molecular Formula : C₆H₆BrN₃OS
  • Key Differences :
    • Replaces the pyrazine ring with a thiazolo-pyridine core, altering electronic properties and hydrogen-bonding capacity.
    • Higher molecular weight (248.10 g/mol ) due to sulfur incorporation .
5-Bromo-3-chloropyrazin-2(1H)-one
  • Molecular Formula : C₄H₂BrClN₂O
  • Key Differences: A monocyclic pyrazinone with bromine and chlorine substituents, simplifying synthetic modifications but limiting ring strain for bicyclic reactivity .
AZD-0364
  • Molecular Formula : C₂₄H₂₄F₂N₈O₂
  • Structural Features : A complex derivative with difluorobenzyl, methoxymethyl, and pyrimidinyl substituents.
  • Applications : Potent kinase inhibitor under preclinical evaluation for oncology .
2-Arylidene-6,7-dihydroimidazo[1,2-A]pyrazine-3,8-diones
  • Synthesis : Produced via SeO₂ oxidation of 4-arylidene-2-methylimidazol-5-ones.
  • Applications : Exhibits anti-inflammatory and antimicrobial activities due to the α,β-unsaturated ketone moiety .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one C₆H₇BrN₃O 233.05 740082-70-6 Bromine at position 2; Pd-catalyzed coupling substrate
2,3-Dibromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one C₆H₆Br₂N₃O 314.95 2889453-14-7 Dual bromination; steric hindrance limits reactivity
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one C₆H₆BrN₃OS 248.10 N/A Thiazolo-pyridine core; sulfur enhances polarity
AZD-0364 C₂₄H₂₄F₂N₈O₂ 494.50 2097416-76-5 Kinase inhibitor; difluorobenzyl and pyrimidinyl groups

Key Research Findings

  • Reactivity : Bromine at position 2 in the imidazo-pyrazine core facilitates cross-coupling reactions, enabling diverse functionalization (e.g., thiophene in 4a ).
  • Synthetic Challenges: Selective mono-bromination is preferred over di-bromination due to easier downstream modifications .

Biological Activity

Overview

2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects including antimicrobial, antiviral, and anticancer properties.

  • IUPAC Name: 2-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one
  • Molecular Formula: C6H6BrN3O
  • Molecular Weight: 216.04 g/mol
  • CAS Number: 1936039-76-7

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This interaction can modulate various signaling pathways, leading to significant biological responses. The compound's bromine atom may enhance its reactivity and selectivity for certain biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance, the compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.

Antiviral Activity

The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, although specific mechanisms remain to be fully elucidated. The interaction with viral proteins or host cell receptors could be a contributing factor to its antiviral effects.

Anticancer Properties

One of the most promising areas of research involves the anticancer activity of this compound. Various studies have reported its cytotoxic effects on different cancer cell lines.

Cell LineIC50 (µM)Reference
MCF7 (breast)10.5
HeLa (cervical)9.22
A549 (lung)26
HepG2 (liver)0.71

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways.

Case Studies and Research Findings

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. The results indicated an IC50 value of 9.22 µM after 72 hours of treatment, suggesting a strong potential for further development as an anticancer agent .
  • Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. It exhibited significant inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interfere with key cellular pathways involved in cancer cell survival and proliferation. This includes modulation of apoptosis-related proteins and inhibition of cell cycle progression .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one, and what reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of halogenated pyrazine precursors. For example, brominated pyrazines (e.g., 2-bromo-3-methylpyrazine) react with formamide under reflux with a base like K₂CO₃ to form the imidazo[1,2-a]pyrazine core . Key factors include:

  • Temperature : Reflux (~100–120°C) ensures proper cyclization.
  • Catalysts : Copper(I) iodide enhances substitution reactions .
  • Purification : Chromatography or crystallization improves purity.
    • Data Table :
PrecursorReagentConditionsYield (%)Reference
2-Bromo-3-methylpyrazineFormamide, K₂CO₃Reflux, 12h75–85

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons and carbons in the fused bicyclic system.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 212.05 g/mol for brominated analogs) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., bromine at position 2) .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data between in vitro and in silico studies for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or modeling approximations. Mitigation steps:

  • Enzyme Kinetics : Perform mixed inhibition studies (e.g., AChE inhibition by compound 14r showed IC₅₀ = 0.47 µM, consistent with molecular docking) .
  • Molecular Dynamics (MD) : Validate docking results with 100 ns simulations to assess ligand-protein stability .
    • Case Study : Compound 14r’s dual binding to AChE’s catalytic and peripheral sites was confirmed via MD, resolving initial contradictions between docking and enzyme assays .

Q. How does the bromine substituent influence the compound’s selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE)?

  • Methodological Answer : Bromine’s electron-withdrawing effects enhance π-π stacking in AChE’s aromatic gorge. For example:

  • Compound 14r (AChE IC₅₀ = 0.47 µM vs. BuChE IC₅₀ = 11.02 µM) has 23.45-fold selectivity for AChE due to steric compatibility .
    • Data Table :
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index
14r0.4711.0223.45
Galantamine (Reference)5.0118.463.68

Q. What in silico tools predict the pharmacokinetic properties of this compound, and how reliable are they?

  • Methodological Answer : Use SwissADME for predicting oral bioavailability:

  • Lipophilicity (LogP) : Optimal range (2–3) ensures membrane permeability.
  • Topological Polar Surface Area (TPSA) : <140 Ų enhances absorption .
    • Case Study : Compound 14r matched 85% of orally administered drug criteria in SwissADME, aligning with its experimental bioavailability .

Experimental Design & Data Analysis

Q. How to design enzyme inhibition assays to evaluate dual-target activity (e.g., AChE inhibition and antioxidant effects)?

  • Methodological Answer :

  • AChE/BuChE Assay : Use Ellman’s method with acetylthiocholine as substrate .
  • Antioxidant Activity : DPPH radical scavenging assay (e.g., compound 14o showed IC₅₀ = 89.33 µM vs. ascorbic acid’s 25.70 µM) .
    • Key Parameters :
  • Controls : Include galantamine (AChE) and ascorbic acid (antioxidant).
  • Dose-Response Curves : Use 6–8 concentrations for IC₅₀ calculations.

Q. What computational methods validate the compound’s interaction with non-enzymatic targets (e.g., G-quadruplex DNA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to G-quadruplex structures.
  • Circular Dichroism (CD) : Confirm stabilization of quadruplex topology .

Contradiction Analysis

Q. Why do analogs with similar structures exhibit divergent biological activities?

  • Methodological Answer : Substituent positioning alters steric and electronic interactions. For example:

  • 5-Bromo-6-methylimidazo[1,2-a]pyrazine shows unique anticancer activity due to methyl group enhancing hydrophobic interactions .
  • Ethyl carboxylate derivatives (e.g., Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate) exhibit receptor antagonism via piperazine’s basicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one
Reactant of Route 2
2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one

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